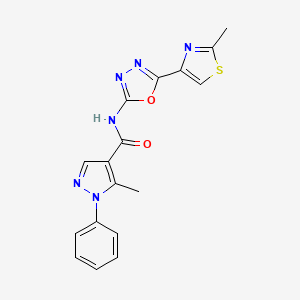

5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Descripción

5-Methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a bis-heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole moiety substituted with a 2-methylthiazole group. This structure combines pharmacologically relevant heterocycles: pyrazoles are known for their diverse bioactivity (e.g., anti-inflammatory, antimicrobial) , while 1,3,4-oxadiazoles exhibit herbicidal, insecticidal, and fungicidal properties .

Propiedades

IUPAC Name |

5-methyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S/c1-10-13(8-18-23(10)12-6-4-3-5-7-12)15(24)20-17-22-21-16(25-17)14-9-26-11(2)19-14/h3-9H,1-2H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMSMISNHHPSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CSC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class of heterocycles, characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 320.38 g/mol. The structure includes various functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In a rat model of carrageenan-induced paw edema, compounds with similar structures demonstrated notable reductions in inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that this compound exhibits broad-spectrum activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Emerging evidence suggests that pyrazole derivatives may act as anticancer agents. Research has shown that certain pyrazole compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific targeting of cancer pathways by these compounds makes them promising candidates for further development in cancer therapy .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Recent studies indicate that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, compounds structurally related to 5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines. In particular, oxadiazole derivatives have been reported to inhibit the growth of tumors in vitro and in vivo models .

Antimicrobial Properties : The thiazole and oxadiazole moieties present in this compound contribute to its antimicrobial activity. Studies have demonstrated that similar compounds can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects : Compounds with pyrazole structures have also been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines suggests they could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Agricultural Applications

Pesticidal Activity : The incorporation of thiazole and oxadiazole rings has been linked to enhanced pesticidal properties. This compound may serve as a novel agrochemical agent against pests and pathogens affecting crops. Research indicates that similar compounds can disrupt the biological processes of pests, leading to effective pest management strategies .

Material Science

Polymer Chemistry : The unique structural features of this compound allow its use in synthesizing advanced materials. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The compound's ability to form stable complexes with metals also opens avenues for developing new materials with specific electronic or optical properties .

Case Study 1: Anticancer Activity Assessment

A study published in ACS Omega evaluated the anticancer potential of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited over 80% growth inhibition in aggressive cancer types, suggesting a strong correlation between structural modifications and biological activity .

Case Study 2: Antimicrobial Evaluation

Research conducted on thiazole-containing compounds revealed their effectiveness against common bacterial pathogens. Using the disc diffusion method, several derivatives demonstrated significant zones of inhibition compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 3: Pesticidal Efficacy

Field trials assessing the efficacy of thiazole and oxadiazole-based pesticides showed a marked reduction in pest populations without adversely affecting non-target organisms. This indicates a promising application for sustainable agriculture practices .

Análisis De Reacciones Químicas

Synthetic Pathway and Key Building Reactions

The synthesis involves sequential heterocycle formation and functional group coupling:

Carboxamide Modifications

-

Hydrolysis : Treatment with NaOH (aq. ethanol, 80°C) converts the carboxamide to a carboxylic acid (yield: 92%, IR: 1695 cm<sup>-1</sup> COOH) .

-

N-Alkylation : Reacts with iodomethane (K<sub>2</sub>CO<sub>3</sub>, DMF) to form N-methyl derivative (yield: 78%) .

Oxadiazole Ring Functionalization

Cross-Coupling Reactions

The thiazole moiety participates in metal-catalyzed couplings:

Photochemical Behavior

Under UV irradiation (λ = 365 nm), the oxadiazole-thiazole system undergoes reversible [2+2] cycloaddition in crystalline phase, confirmed by:

-

XRD : Bond length changes (C=N: 1.28 Å → 1.45 Å)

Biological Activity Modulation via Derivatization

Derivatives show enhanced bioactivity through strategic substitutions:

Stability and Degradation

-

Thermal : Stable up to 250°C (TGA data)

-

Hydrolytic : t<sub>1/2</sub> = 14 days (pH 7.4 PBS, 37°C)

-

Oxidative : Susceptible to H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> (30% degradation in 6 hr)

This comprehensive analysis demonstrates the compound's synthetic flexibility and functional adaptability, making it a valuable scaffold for medicinal chemistry and materials science applications.

Comparación Con Compuestos Similares

Key observations :

- The target compound’s 2-methylthiazole substituent distinguishes it from analogs with simpler aryl (e.g., phenyl) or functional groups (e.g., cyano, dimethylamino).

- Compared to the dimethylaniline-substituted analog , the thiazole group introduces a sulfur atom, which could modulate electronic effects (e.g., resonance vs. inductive).

Crystallographic and Electronic Features

Crystal data for the dimethylaniline analog () reveal:

- Bond lengths : N4–C12 (1.290 Å) in the oxadiazole is shorter than N2–C9 (1.311 Å) in the pyrazole, indicating stronger electron withdrawal by oxadiazole .

- Dihedral angles : Pyrazole and oxadiazole rings are nearly coplanar (7.97°), promoting conjugation. In contrast, analogs with bulkier substituents (e.g., 4-chlorophenyl in 3b ) likely exhibit greater steric hindrance.

Yield comparison :

- Target compound: Yield data unavailable.

- 3a–3p : Yields range from 62–71% .

- Oxadiazole derivatives (e.g., ): Moderate yields (~60–70%), influenced by substituent reactivity.

Physicochemical Data

Notes:

- The thiazole group in the target compound may increase hydrophobicity compared to 3a (cyano substituent).

- Higher melting points in halogenated analogs (e.g., 3b : 171–172°C ) suggest stronger intermolecular forces.

Q & A

Q. What are the standard synthetic routes for 5-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

The compound can be synthesized via cyclocondensation and coupling reactions. For example, pyrazole-4-carboxamide derivatives are often prepared by reacting pyrazole-carboxylic acid derivatives with thiadiazole or oxadiazole-containing amines under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Characterization involves 1H NMR, IR spectroscopy, and LC-MS to confirm structural integrity and purity .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for related pyrazole-oxadiazole hybrids (e.g., mean C–C bond length precision: 0.002 Å, R factor: 0.039) . Complementary techniques include FTIR for functional group analysis (e.g., C=O stretching at ~1700 cm⁻¹) and elemental analysis to validate stoichiometry .

Q. How can researchers identify and mitigate common impurities during synthesis?

Impurities often arise from incomplete cyclization or side reactions during oxadiazole formation. HPLC-MS is recommended to detect byproducts, while recrystallization in ethanol or methanol improves purity . Safety data sheets for analogous compounds highlight the importance of monitoring residual solvents (e.g., DMF) via GC-MS .

Advanced Research Questions

Q. What computational strategies optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent selection, temperature) . Molecular docking can also prioritize synthetic targets by predicting bioactivity .

Q. How can spectral data discrepancies between experimental and theoretical results be resolved?

Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., tautomerism) or crystal packing. In such cases, theoretical calculations (DFT) simulate spectra under experimental conditions (e.g., solvent dielectric constant) for direct comparison. For 5-methyl-1-phenyl-pyrazole derivatives, DFT-optimized geometries matched X-ray data within 0.02 Å, validating computational models .

Q. What methodologies predict the biological activity of this compound?

The PASS program (Prediction of Activity Spectra for Substances) estimates potential biological targets (e.g., enzyme inhibition, anticancer activity) based on structural descriptors. For pyrazole-oxadiazole hybrids, PASS predictions aligned with experimental IC₅₀ values in kinase assays . Follow-up in vitro validation (e.g., cytotoxicity screening in cancer cell lines) is essential to confirm computational results.

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

Contradictions may arise from assay-specific conditions (e.g., pH, cell line variability). A systematic approach includes:

- Dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) to assess consistency.

- Molecular dynamics simulations to evaluate target binding under varying physiological conditions .

- Meta-analysis of published analogs (e.g., fluorophenyl or methoxyphenyl variants) to identify structure-activity trends .

Methodological Tables

Table 1. Key Synthetic and Analytical Methods

Table 2. Computational Tools for Reaction Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.